5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride 5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520340
InChI: InChI=1S/C8H7ClO4S/c1-5(10)6-2-3-7(11)8(4-6)14(9,12)13/h2-4,11H,1H3
SMILES:
Molecular Formula: C8H7ClO4S
Molecular Weight: 234.66 g/mol

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17520340

Molecular Formula: C8H7ClO4S

Molecular Weight: 234.66 g/mol

* For research use only. Not for human or veterinary use.

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride -

Specification

Molecular Formula C8H7ClO4S
Molecular Weight 234.66 g/mol
IUPAC Name 5-acetyl-2-hydroxybenzenesulfonyl chloride
Standard InChI InChI=1S/C8H7ClO4S/c1-5(10)6-2-3-7(11)8(4-6)14(9,12)13/h2-4,11H,1H3
Standard InChI Key VEYMPVDDUWFNLS-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride features a benzene ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl), at the 2-position with a hydroxyl group (-OH), and at the 5-position with an acetyl group (-COCH₃). The molecular formula C₈H₇ClO₄S corresponds to a calculated exact mass of 234.66 g/mol . Its structure is closely related to 5-acetyl-2-chlorobenzene-1-sulfonyl chloride (C₈H₆Cl₂O₃S), where the hydroxyl group is replaced by chlorine, resulting in distinct reactivity and stability profiles .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight234.66 g/mol
SolubilityReacts with polar solvents
StabilityMoisture-sensitive
Hazard ClassificationUN# 2928 (Class 6.1 and 8)

The sulfonyl chloride group confers high reactivity toward nucleophiles, enabling reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates .

Synthesis and Reaction Pathways

Primary Synthetic Route

The most common synthesis involves treating 5-acetyl-2-hydroxybenzenesulfonic acid with thionyl chloride (SOCl₂) under inert conditions. The reaction proceeds via nucleophilic acyl substitution, where the sulfonic acid’s hydroxyl group is replaced by chlorine. Key steps include:

  • Activation: SOCl₂ reacts with the sulfonic acid to form a chlorosulfite intermediate.

  • Chlorination: Elimination of SO₂ and HCl yields the sulfonyl chloride .
    Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to minimize side reactions .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Peaks for aromatic protons (δ 7.2–8.1 ppm), acetyl methyl (δ 2.6 ppm), and hydroxyl (δ 10–12 ppm, broad) .

    • ¹³C NMR: Signals for carbonyl (δ 200–210 ppm), sulfonyl (δ 60–70 ppm), and aromatic carbons .

  • IR Spectroscopy: Strong absorptions at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch).

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed for purity assessment, though specific retention data remain unpublished .

Applications in Drug Discovery and Material Science

Material Science

The acetyl and hydroxyl groups enable coordination to metal centers, suggesting utility in catalysis or metal-organic frameworks (MOFs). Sulfonyl chlorides also serve as precursors for sulfonated polymers used in ion-exchange membranes .

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